molecular formula C4HBr2ClN2 B586033 3,5-Dibromo-2-Chloropyrazine CAS No. 1082843-70-6

3,5-Dibromo-2-Chloropyrazine

Cat. No.: B586033
CAS No.: 1082843-70-6
M. Wt: 272.324
InChI Key: WNZURIDUDWMEKQ-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-Chloropyrazine is a heterocyclic organic compound with the molecular formula C4HBr2ClN2. It is a derivative of pyrazine, characterized by the presence of two bromine atoms and one chlorine atom attached to the pyrazine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromo-2-Chloropyrazine can be synthesized through the bromination of 2-chloropyrazine. The reaction typically involves the use of bromine in the presence of a catalyst such as cuprous chloride. The reaction conditions include maintaining a controlled temperature and ensuring the proper handling of reagents to avoid any hazardous situations .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are strictly adhered to due to the toxic nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-Chloropyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrazine derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.

Scientific Research Applications

3,5-Dibromo-2-Chloropyrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a building block for the development of new drugs targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloropyrazine: Similar in structure but with chlorine atoms instead of bromine.

    2,3,5-Tribromopyrazine: Contains three bromine atoms attached to the pyrazine ring.

    2-Chloropyrazine: The parent compound with only one chlorine atom.

Uniqueness

3,5-Dibromo-2-Chloropyrazine is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable intermediate in various fields of research and industry.

Properties

IUPAC Name

3,5-dibromo-2-chloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2ClN2/c5-2-1-8-4(7)3(6)9-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZURIDUDWMEKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693607
Record name 3,5-Dibromo-2-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082843-70-6
Record name 3,5-Dibromo-2-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3,5-dibromopyrazin-2-amine (1.00 g, 3.95 mmol) in dichloromethane 6.0 ml at 0° C. was added titanium tetrachloride (1 mol/l) in dichloromethane (3.95 mL, 3.95 mmol) then tert-butyl nitrite (1.05 mL, 7.91 mmol) was added dropwise. The reaction was warmed to RT then 1 more equivalent of TiCL4 was added and stirred for 1 h. The reaction was quenched with water and extracted with DCM. The organic layers was dried with sodium sulfate, filtered, and concentrated in vacuum. The crude product was carried to next step. MS (ESI) m/z: 272.2.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
3.95 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3,5-dibromopyrazin-2-amine (234 g, 932 mmol) in DCM (700 mL) and titanium (IV) chloride (174 g, 926 mmol), tert-butyl nitrite (572 g, 5.55 mol) was slowly added. The resulting mixture was stirred for 2 h at room temperature and treated with water (500 mL). The resulting mixture was extracted with DCM (3×500 mL). The combined organic layers were concentrated under reduced pressure. The resultant residue was purified by flash column chromatography on silica gel (EtOAc/petroleum ether (1:50 v/v)) to obtain compound 90d as colorless oil (210 g, 83% yield). Mass Spectrum (LCMS, ESI pos.): Calcd. for C4HBr2ClN2: 272.8 (M+H). found 272.6.
Quantity
234 g
Type
reactant
Reaction Step One
Quantity
572 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
174 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
83%

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